molecular formula C7H8BrNS B13027098 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B13027098
M. Wt: 218.12 g/mol
InChI Key: XKUWZHAKUADETG-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene ring system. The bromine atom at position 2 and the amine group at position 3 make it a versatile intermediate in medicinal chemistry, particularly for developing anticancer and antimicrobial agents. Its scaffold is structurally analogous to derivatives reported in antiproliferative and enzyme-inhibitory studies, underscoring its relevance in drug discovery .

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C7H8BrNS/c8-7-6(9)4-2-1-3-5(4)10-7/h1-3,9H2

InChI Key

XKUWZHAKUADETG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the bromination of 5,6-dihydro-4H-cyclopenta[b]thiophene followed by amination. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

The subsequent amination step involves the reaction of the brominated intermediate with an amine source, such as ammonia or an amine derivative, under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to obtain high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents such as ethanol or methanol under basic conditions using reagents like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Conducted in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction Reactions: Performed using reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or diethyl ether.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophenes with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or thioethers.

Scientific Research Applications

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions with biological nucleophiles such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, potentially resulting in altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below summarizes key analogs of 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine, highlighting substituents, biological activities, and applications:

Compound Name/ID Substituents/Modifications Biological Activity Synthesis Method Application/Notes References
This compound Bromo (C2), amine (C3) Intermediate for anticancer/antimicrobial Not explicitly described Core scaffold for derivatization N/A
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-...) Cyano (C3), sulfamoyl-phenylacetamide Antiproliferative (MCF7 cells) Condensation with sulfamoyl derivatives Tyrosine kinase inhibition (anticancer)
Compound 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]triazin-4-yl)phenol) Triazine-fused ring, phenol Antiproliferative Triazine ring fusion ATP-binding site inhibition (anticancer)
8a (2-(2-Chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide) Chloroacetamido (C2), carboxamide (C3) Falcipain-2 inhibition (IC50: 0.8–1.2 µM) Chloroacetylation of amine precursor Antimalarial/antiparasitic
4-Bromo-N-(3-cyano...benzamide Bromo (C4), cyano (C3), piperidinylsulfonyl-benzamide Not reported Amide coupling Potential kinase/targeted therapy
Compound 3 (2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-...) Antipyrine-linked carboxamide Anti-inflammatory (hypothesized) Reflux condensation with antipyrine Analgesic/anti-inflammatory
Ethyl 2-[(chloroacetyl)amino]-...carboxylate Chloroacetyl amino (C2), ethyl ester (C3) Not reported Alkylation of thiopyrimidines Synthetic intermediate
3-(4-Chlorobenzoyl)-...amine 4-Chlorobenzoyl (C3), amine (C2) Irritant (hazard class) Friedel-Crafts acylation? Structural analog with safety considerations

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups (Bromo, Cyano): Enhance electrophilicity, improving interactions with enzyme active sites (e.g., tyrosine kinase in Compound 24) . Bulkier Substituents (Piperidinylsulfonyl, Benzamide): May improve target specificity by occupying hydrophobic pockets (e.g., Compound 4’s benzamide group) . Chloroacetamido (Compound 8a): Increases reactivity for covalent binding to cysteine proteases like falcipain-2 .

Chloroacetylation (Compound 8a): Achieved via reaction with chloroacetic chloride under basic conditions . Triazine Fusion (Compound 25): Involves cyclocondensation to form fused heterocycles .

Therapeutic Implications: Anticancer: Compounds 24 and 25 inhibit tyrosine kinase receptors, crucial in cancer proliferation . Anti-inflammatory: Compound 3’s antipyrine moiety aligns with COX/LOX inhibition pathways .

Biological Activity

2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is a heterocyclic compound notable for its unique structural features, including a bromine atom and an amine functional group. This compound belongs to the class of thiophene derivatives, which are recognized for their diverse biological activities. The molecular formula of this compound is C7_7H8_8BrNS, with a molecular weight of approximately 218.12 g/mol .

Structural Characteristics

The compound's structure consists of a cyclopentane fused to a thiophene ring, which contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, while the amine group facilitates hydrogen bonding and nucleophilic behavior .

Feature Description
Molecular Formula C7_7H8_8BrNS
Molecular Weight 218.12 g/mol
Functional Groups Bromine, Amine

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antibacterial and anti-inflammatory domains. Studies have shown that derivatives of this compound can demonstrate activity comparable to standard antibiotics against various bacterial strains . The mechanisms by which these compounds exert their effects often involve interactions with specific enzymes or receptors within biological systems.

Antibacterial Activity

The antibacterial properties of this compound have been documented in several studies:

  • Mechanism : The compound interacts with bacterial enzymes, inhibiting their function and leading to cell death.
  • Comparative Efficacy : Certain derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Properties

In addition to antibacterial effects, this compound exhibits anti-inflammatory activity:

  • Inhibition of Inflammatory Pathways : It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
  • Potential Applications : These properties suggest its usefulness in developing treatments for inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives, including this compound. Results indicated that it inhibited growth in multiple Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Anti-inflammatory Research : Another research project assessed the anti-inflammatory effects of this compound on macrophages stimulated with lipopolysaccharides (LPS). It was found to significantly reduce the expression of inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for modifications to enhance its biological activity:

  • Starting Materials : The synthesis begins with readily available thiophene derivatives.
  • Reagents Used : Common reagents include brominating agents and amine sources.
  • Yield Optimization : Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

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